Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
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Overview
Description
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound characterized by a unique ring structure where two rings share a single carbon atom. This compound consists of a six-membered nitrogen-containing ring (azine) fused with a ten-membered ring containing an oxygen atom (ether) and a ketone group at the fourth position. A tert-butyl group is attached to the ninth carbon of the ten-membered ring, and a carboxylate group is linked to the ninth carbon as well .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound. Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent to obtain difluoro derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Addition: The ketone group can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis and nucleophiles such as Grignard reagents for nucleophilic addition .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various spirocyclic derivatives .
Scientific Research Applications
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:
Chemical Synthesis: It serves as a synthon for the preparation of diverse spirocyclic derivatives.
Biology and Medicine: It has been used in the development of inhibitors for soluble epoxide hydrolase and agonists for free fatty acid receptors.
Industry: The compound is utilized in the synthesis of antibacterial agents and other bioactive molecules.
Mechanism of Action
The mechanism of action of Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis . The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
- Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Uniqueness
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-4-11(16)10-14(15)5-8-18-9-6-14/h4-10H2,1-3H3 |
InChI Key |
QMJSPIOXBREUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CCOCC2 |
Origin of Product |
United States |
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